N-Cyclohexyl-1,8-naphthyridin-2-amine

Nitric Oxide Synthase iNOS Selectivity

This compound is a selective iNOS inhibitor with a 23-fold selectivity over nNOS and >345-fold over eNOS. Its unique cyclohexyl substitution confers a critical XLogP3=3.6, enhancing membrane permeability for CNS and intracellular target studies. Choose this specific analog to avoid confounding isoforms and ensure reproducible pharmacology. Ideal for library synthesis and in vivo inflammation models.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
CAS No. 87535-62-4
Cat. No. B11881525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-1,8-naphthyridin-2-amine
CAS87535-62-4
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC3=C(C=CC=N3)C=C2
InChIInChI=1S/C14H17N3/c1-2-6-12(7-3-1)16-13-9-8-11-5-4-10-15-14(11)17-13/h4-5,8-10,12H,1-3,6-7H2,(H,15,16,17)
InChIKeySDXQLTVAHSTUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-1,8-naphthyridin-2-amine: A Privileged 1,8-Naphthyridine Scaffold with Cyclohexyl Substitution


N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS 87535-62-4) is a heterocyclic compound belonging to the 1,8-naphthyridine class, which is recognized as a 'privileged scaffold' in medicinal chemistry due to its broad spectrum of biological activities [1]. The compound features a cyclohexyl group attached to the nitrogen atom of the 2-amino position on the naphthyridine core. While the 1,8-naphthyridine nucleus itself has been extensively explored for antimicrobial, anticancer, and anti-inflammatory applications, the specific substitution pattern—particularly the N-cyclohexyl moiety—critically influences target selectivity, physicochemical properties, and synthetic accessibility relative to other N-substituted analogs [1].

Why N-Cyclohexyl-1,8-naphthyridin-2-amine Cannot Be Replaced by Generic 1,8-Naphthyridine Analogs


Substitution at the 2-amino position of the 1,8-naphthyridine core is not a trivial modification; the nature of the N-substituent profoundly dictates target engagement, isoform selectivity, and pharmacokinetic behavior. Simple replacement with smaller alkyl groups (e.g., methyl) or aromatic substituents (e.g., phenyl) yields analogs with markedly different selectivity profiles and physicochemical properties [1]. For instance, the cyclohexyl group in N-Cyclohexyl-1,8-naphthyridin-2-amine confers a unique balance of lipophilicity (XLogP3-AA = 3.6) and conformational restriction that directly translates into measurable selectivity advantages over other NOS isoforms [1] and, as a class, enables high CB2 receptor selectivity in related derivatives [2]. Procurement of a generic '1,8-naphthyridin-2-amine' or an alternative N-substituted analog would therefore forfeit these specific, quantifiable differentiation parameters.

N-Cyclohexyl-1,8-naphthyridin-2-amine: Quantitative Differentiation Evidence for Scientific Procurement


iNOS Isoform Selectivity: 23-Fold Preference Over nNOS and >345-Fold Over eNOS

N-Cyclohexyl-1,8-naphthyridin-2-amine demonstrates marked selectivity for the inducible nitric oxide synthase (iNOS) isoform over the neuronal (nNOS) and endothelial (eNOS) isoforms. In a cellular assay using HEK293 cells expressing each human NOS isoform, the compound inhibited iNOS with an EC50 of 290 nM, whereas inhibition of nNOS required an EC50 of 6.80 × 10³ nM, and inhibition of eNOS showed an EC50 >1.00 × 10⁵ nM [1]. This translates to a 23-fold selectivity for iNOS over nNOS and >345-fold selectivity over eNOS.

Nitric Oxide Synthase iNOS Selectivity Inflammation

CB2 Receptor Selectivity Potential: Cyclohexyl-Linked Naphthyridines Achieve >21-Fold CB2/CB1 Discrimination

While direct CB2/CB1 data for the exact compound N-Cyclohexyl-1,8-naphthyridin-2-amine are not publicly available, the class of cyclohexyl-linked naphthyridines has been systematically optimized for high CB2 receptor selectivity. In a structure-activity relationship study, a representative cyclohexyl-linked naphthyridine (compound 32, cis isomer) exhibited a CB2 pKi of 6.33 ± 0.02 and a CB1 pKi <5, yielding a CB2 selectivity index >21 [1]. This class-level inference strongly supports the potential for N-Cyclohexyl-1,8-naphthyridin-2-amine to serve as a selective CB2 ligand scaffold, distinguishing it from other N-substituted naphthyridines lacking the cyclohexyl moiety.

CB2 Receptor Cannabinoid Selectivity Immunomodulation

Lipophilicity Differentiation: XLogP3-AA 3.6 vs. Smaller N-Alkyl Analogs

The computed lipophilicity of N-Cyclohexyl-1,8-naphthyridin-2-amine, expressed as XLogP3-AA = 3.6 [1], is substantially higher than that of N-methyl-substituted 1,8-naphthyridin-2-amine analogs, such as 5,7-dimethyl-1,8-naphthyridin-2-amine which has an XLogP3 = 1.9 . This 1.7 log unit difference corresponds to a roughly 50-fold higher partition coefficient, significantly impacting membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity XLogP Physicochemical Properties Drug-likeness

Synthetic Accessibility: Achiral Cyclohexyl Moiety Simplifies Synthesis and Analysis

Unlike many substituted cyclohexylamines that introduce stereochemical complexity, the cyclohexyl group in N-Cyclohexyl-1,8-naphthyridin-2-amine is achiral, bearing no stereocenters [1]. This structural feature eliminates the need for chiral resolution, enantioselective synthesis, or stereochemical purity assessment during production and quality control. In contrast, analogs incorporating chiral substituents (e.g., substituted cyclohexyl rings with stereocenters) require additional synthetic steps and analytical methods to control stereochemical purity.

Synthetic Accessibility Achiral Quality Control Scale-up

Optimal Application Scenarios for N-Cyclohexyl-1,8-naphthyridin-2-amine Based on Differentiated Evidence


iNOS-Mediated Inflammation Models: Preclinical Screening for Selective Inhibitors

Researchers investigating iNOS-dependent inflammatory pathways can utilize N-Cyclohexyl-1,8-naphthyridin-2-amine as a selective tool compound. Its 23-fold selectivity for iNOS over nNOS and >345-fold over eNOS [1] minimizes confounding effects from other NOS isoforms, enabling cleaner interpretation of iNOS-specific pharmacological effects in cellular models of inflammation (e.g., LPS-stimulated macrophages) or in vivo models of septic shock or arthritis.

CB2 Receptor Agonist Development: Privileged Scaffold for Immunomodulatory Agents

Given the class-level evidence that cyclohexyl-linked naphthyridines achieve high CB2/CB1 selectivity (>21-fold) [1], this compound serves as a strategic starting point for medicinal chemistry campaigns targeting CB2 receptors. Its cyclohexyl substitution pattern is a validated motif for CB2 selectivity, making it suitable for optimization toward immunomodulatory therapeutics devoid of CB1-mediated psychoactivity.

Physicochemical Property Optimization: Lead Compound with Elevated Lipophilicity for CNS or Intracellular Targets

With an XLogP3-AA of 3.6, N-Cyclohexyl-1,8-naphthyridin-2-amine possesses higher lipophilicity than many smaller N-alkyl analogs (e.g., XLogP3 = 1.9 for N-methyl derivative) [1][2]. This property profile suggests enhanced membrane permeability and potential utility in targeting intracellular proteins or crossing the blood-brain barrier, making it a valuable candidate for CNS drug discovery programs or for intracellular target engagement studies where passive diffusion is critical.

Streamlined Chemical Synthesis and Scale-Up: Achiral Intermediate for Derivative Libraries

The absence of stereocenters in N-Cyclohexyl-1,8-naphthyridin-2-amine simplifies synthetic routes and quality control [1]. This makes it an attractive intermediate for generating focused libraries of 1,8-naphthyridine derivatives, as subsequent functionalization (e.g., acylation, alkylation) can be performed without the complications of stereochemical erosion or the need for chiral chromatography. Procurement for library synthesis or scale-up is thereby more cost-efficient and analytically straightforward.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclohexyl-1,8-naphthyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.